Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound notable for its unique structure characterized by the incorporation of a nitrogen atom within the bicyclic framework. This compound is classified under azabicyclic compounds, which are known for their potential applications in medicinal chemistry and as intermediates in organic synthesis. The compound's chemical formula is and it has the CAS number 88260-08-6.
The synthesis of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide. This method allows for the formation of the bicyclic structure through a series of steps that may include nucleophilic substitutions and cyclizations .
Industrial production may utilize continuous flow reactors to optimize reaction conditions, enhancing yield and purity. Advanced purification techniques such as chromatography are also employed to ensure high-quality product isolation.
The molecular structure of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The specific arrangement of atoms contributes to its unique chemical properties and potential biological activities.
The compound has a molecular weight of approximately 175.25 g/mol, with specific structural characteristics that influence its reactivity and interaction with biological targets.
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is involved in various chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include epoxides from oxidation, reduced bicyclic amines from reduction, and halogenated derivatives from substitution reactions.
The mechanism of action for ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate primarily involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into particular binding sites, modulating the activity of target molecules. This interaction can lead to various biological effects depending on the specific target and pathway involved, making it a candidate for drug development and therapeutic applications .
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is generally characterized by its solid state at room temperature, with a melting point that varies based on purity and specific synthesis methods.
The compound exhibits notable stability under standard conditions but can undergo transformations through oxidation, reduction, or substitution reactions as previously detailed. Its solubility profile indicates compatibility with various organic solvents, which is advantageous for synthetic applications.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize this compound, providing insights into its structural integrity and purity levels .
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific applications:
The hetero-Diels–Alder reaction between cyclopentadiene and chiral glyoxylate imines stands as the foundational method for constructing the 2-azabicyclo[2.2.1]heptane scaffold. This [4+2] cycloaddition utilizes imines (R)-2b—generated in situ from ethyl glyoxylate and (R)-1-phenylethylamine—to yield cycloadduct 3b with exceptional diastereoselectivity (>20:1 exo:endo ratio). Significant methodological refinements have dramatically improved the practicality of this approach. Earlier protocols employed trifluoroacetic acid (TFA) and boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane at -60°C (Method B), but suffered from polymeric impurities complicating isolation (31% overall yield after hydrogenation and salt formation). A breakthrough emerged using aqueous TFA in dimethylformamide (DMF) at ambient temperature (Method C), which enhanced reproducibility and yield (47% overall) while minimizing side reactions. This modification proved indispensable for multigram syntheses by eliminating chromatographic purification needs during intermediate isolation [4] [7].
Table 1: Hetero-Diels–Alder Method Optimization for Cycloadduct 3b Synthesis
Method | Conditions | Temperature | Overall Yield* | Key Advantages |
---|---|---|---|---|
A (Original) | TFA/BF₃·Et₂O in CH₂Cl₂ | -60°C | 32% | Established stereoselectivity |
B | Isolated imine + TFA/BF₃·Et₂O in CH₂Cl₂ | -60°C | 31% | Controlled imine stoichiometry |
C (Optimal) | Aqueous TFA in DMF | Ambient | 47% | No polymeric impurities; Scalable |
*Overall yield refers to isolated hydrochloride salt of (1R,3S,4S)-5 after hydrogenation and acidification [4].
Diastereomeric purity in the final ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hinges critically on the hydrogenation step. Catalytic hydrogenation of cycloadduct 3b traditionally faced a major challenge: concomitant reduction of the double bond and undesired cleavage of the N–C(1-phenylethyl) bond. Strategic use of low-loading Pd/C (0.3–0.4 wt%) at 50 bar H₂ pressure in ethanol enabled chemoselective olefin reduction without N-debenzylation. This preserved the chiral auxiliary, allowing subsequent diastereomer separation via crystallization. Treating the hydrogenated product with concentrated HCl yielded crystalline hydrochloride salt (1R,3S,4S)-4, which was isolated directly by trituration with Et₂O/i-PrOH. This crystalline intermediate enabled chromatographic-free purification, overcoming a critical bottleneck in large-scale production. Absolute configuration was unambiguously confirmed through chemical correlation to amino alcohol (1R,3S,4S)-7 ([α]D²⁴ = +59.9 (c 1, CHCl₃)), correcting a prior literature misassignment of the specific rotation for the free amino acid [4].
Beyond diastereomer separation, chiral auxiliary-mediated synthesis provides a robust route to enantiopure targets. Patent literature details a sequence starting with (R)-(+)-α-methylbenzylamine (VI). Conversion to silyl amine (V) (via reaction with Me₃Si-CH₂-Cl) followed by treatment with aqueous formaldehyde and n-butanol yields chiral acetal (IV). Condensation of (IV) with a pyranone derivative under acid catalysis (camphorsulfonic acid or TFA) generates key intermediate (II) possessing a removable N-substituent with a chiral center. Subsequent HBr-mediated cyclization in ethanol affords ester III (R = ethyl), where the chiral auxiliary enables diastereomer separation. Final hydrogenolytic removal of the auxiliary using Pd/C furnishes enantiopure ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate. This approach exploits crystalline diastereomeric intermediates at multiple stages, enhancing optical purity control [1] [7].
While direct solid-phase synthesis reports for the ethyl ester are limited, protecting group strategies and functionalization methods enable derivative synthesis crucial for medicinal chemistry. The N-Boc-protected ethyl ester serves as a pivotal intermediate, allowing further elaboration on the secondary amine. Alternatively, the N-Cbz group can be employed and removed via hydrogenolysis without affecting the ethyl ester. For peptide coupling or library synthesis, the carboxylic acid—accessible by ester hydrolysis—can be anchored to resins like Wang or Rink amide resin. Subsequent on-resin N-alkylation or acylation, followed by cleavage, generates diversely functionalized analogs like amides (e.g., Cathepsin C inhibitors featuring N-[1-cyano-2-(phenyl)ethyl]carboxamide side chains). The exo/endo configuration stability during these transformations is paramount; base-catalyzed equilibration may occur under strongly basic conditions, necessitating careful pH control [7] [9] [10].
Table 2: Key Intermediates and Derivatives of Ethyl 2-Azabicyclo[2.2.1]heptane-3-carboxylate
Compound Name | Role | Key Synthetic Step | Application |
---|---|---|---|
(1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate HCl | Final Product | Hydrogenolysis of chiral auxiliary | Chiral building block |
Ethyl 3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylate | Functionalized Derivative | Oxidation or alternative cyclization | Lactam-based scaffolds |
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | Analog | Ester interchange or direct synthesis | Comparative studies |
N-Boc-Protected Ethyl Ester | Intermediate | Di-tert-butyl dicarbonate treatment | Peptide coupling/derivatization |
N-[1-Cyano-2-(phenyl)ethyl]carboxamide Derivatives | Bioactive Derivative | Amide coupling with nitrile-containing amine | Cathepsin C inhibitors |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9